molecular formula C30H24N6 B14138839 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene

Cat. No.: B14138839
M. Wt: 468.6 g/mol
InChI Key: RNKWZMACFYRTLT-UHFFFAOYSA-N
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Description

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is an organic compound characterized by the presence of three benzimidazole groups attached to a central benzene ring. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a high melting point and good thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of benzimidazole with formaldehyde to produce 3-(benzimidazol-1-yl)methylbenzene. This intermediate is then reacted with 1,3,5-tris(bromomethyl)benzene under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is unique due to its specific arrangement of benzimidazole groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C30H24N6

Molecular Weight

468.6 g/mol

IUPAC Name

1-[[3,5-bis(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole

InChI

InChI=1S/C30H24N6/c1-4-10-28-25(7-1)31-19-34(28)16-22-13-23(17-35-20-32-26-8-2-5-11-29(26)35)15-24(14-22)18-36-21-33-27-9-3-6-12-30(27)36/h1-15,19-21H,16-18H2

InChI Key

RNKWZMACFYRTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC(=C3)CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76

Origin of Product

United States

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